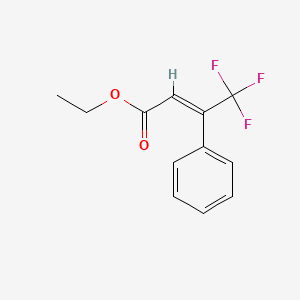

ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides or anhydrides with ethanol in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of photocatalytic strategies has also been explored, where light irradiation facilitates the esterification process . This method is advantageous due to its mild reaction conditions and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of the ester can yield alcohols, typically using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate has diverse applications in scientific research:

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism by which ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

Uniqueness

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more versatile in various applications compared to simpler esters .

Biological Activity

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is a compound of significant interest in medicinal chemistry and agrochemical research due to its unique structural features, including a trifluoromethyl group and a phenyl group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃F₃O₂

- Molecular Weight : Approximately 244.21 g/mol

- Structural Features : The compound contains an ester functional group, a trifluoromethyl group, and an E configuration around the double bond in the prop-2-enoate moiety.

Synthesis

The synthesis of this compound typically involves several methods, including:

- Aldol Reactions : Utilizing trifluoromethyl-containing cyclic imides with various aldehydes.

- Substitution Reactions : Formation of substituted derivatives depending on the nucleophile used.

- Oxidation and Reduction : Conversion to corresponding acids or alcohols through standard organic reactions.

Enzyme Inhibition and Receptor Binding

Preliminary studies suggest that this compound exhibits potential enzyme inhibition and receptor binding properties. The trifluoromethyl group enhances lipophilicity, potentially increasing metabolic stability and facilitating interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures may possess significant pharmacological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its use in cancer therapeutics are ongoing, with some analogs demonstrating cytotoxic effects on tumor cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymes : The lipophilic nature allows for better binding to hydrophobic pockets in enzymes.

- Hydrolysis of Ester Group : This can release the active acid form that may interact with various biological targets.

Comparative Analysis

To better understand the unique characteristics of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl (2Z)-3-bromo-3-phenylprop-2-enoate | Contains a bromo group instead of trifluoromethyl | Different reactivity profile due to bromine's properties |

| Ethyl (2Z)-3-chloro-3-phenylprop-2-enoate | Contains a chloro group | Varies in reactivity compared to trifluoromethyl |

| Ethyl (2Z)-3-methyl-3-phenylprop-2-enoate | Lacks halogen substituents | Exhibits different chemical properties due to absence of electronegative groups |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives exhibited higher antibacterial activity than standard drugs like neomycin against E. coli biofilms .

- Cytotoxicity Assays : Research has shown that certain analogs can inhibit cell proliferation in various cancer cell lines, indicating potential as anticancer agents.

Properties

Molecular Formula |

C12H11F3O2 |

|---|---|

Molecular Weight |

244.21 g/mol |

IUPAC Name |

ethyl (E)-4,4,4-trifluoro-3-phenylbut-2-enoate |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |

InChI Key |

SNOHGJYJJUSAKS-CSKARUKUSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C1=CC=CC=C1)/C(F)(F)F |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.